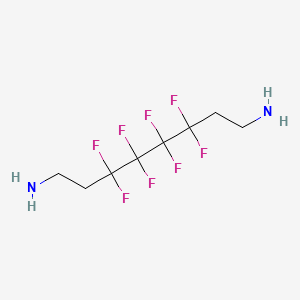
3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine is a fluorinated organic compound with the molecular formula C₈H₁₂F₈N₂. This compound is characterized by the presence of eight fluorine atoms attached to the carbon chain, making it highly fluorinated. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine typically involves the fluorination of octane derivatives followed by amination. One common method involves the reaction of 1,8-diiodooctane with a fluorinating agent such as silver fluoride (AgF) to introduce the fluorine atoms. The resulting fluorinated intermediate is then subjected to amination using ammonia (NH₃) or an amine source under controlled conditions to yield the desired diamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity. The fluorination step is often carried out using electrochemical fluorination (ECF) or direct fluorination techniques to achieve efficient incorporation of fluorine atoms .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and materials with unique properties.
Biology: The compound is studied for its potential use in biological systems, including as a fluorinated probe for imaging and diagnostics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its fluorinated nature, which can enhance bioavailability and stability.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine involves its interaction with molecular targets through its fluorinated carbon chain and amine groups. The fluorine atoms impart unique electronic properties, making the compound highly resistant to degradation and reactive under specific conditions. The amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .
Comparison with Similar Compounds
3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diol: A similar compound with hydroxyl groups instead of amine groups.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Another fluorinated compound with thiol groups.
Uniqueness: 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine is unique due to its combination of fluorine atoms and amine groups, which provide distinct chemical properties. The presence of multiple fluorine atoms enhances its chemical stability and resistance to degradation, while the amine groups offer versatility in chemical reactions and interactions .
Properties
CAS No. |
94403-06-2 |
|---|---|
Molecular Formula |
C8H12F8N2 |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6-octafluorooctane-1,8-diamine |
InChI |
InChI=1S/C8H12F8N2/c9-5(10,1-3-17)7(13,14)8(15,16)6(11,12)2-4-18/h1-4,17-18H2 |
InChI Key |
YIRGAJMKHDSMQU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(C(C(C(CCN)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















